1-Acridin-3-yl-3-(4-ethoxyphenyl)thiourea
Description
1-Acridin-3-yl-3-(4-ethoxyphenyl)thiourea is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties . The compound features an acridine moiety linked to a thiourea group, which is further substituted with a 4-ethoxyphenyl group. This unique structure contributes to its diverse chemical and biological properties.
Properties
IUPAC Name |
1-acridin-3-yl-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-26-19-11-9-17(10-12-19)23-22(27)24-18-8-7-16-13-15-5-3-4-6-20(15)25-21(16)14-18/h3-14H,2H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYBQWCIPIWCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC3=NC4=CC=CC=C4C=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acridin-3-yl-3-(4-ethoxyphenyl)thiourea typically involves the reaction of acridine derivatives with thiourea and 4-ethoxyphenyl isothiocyanate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-Acridin-3-yl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-Acridin-3-yl-3-(4-ethoxyphenyl)thiourea involves its ability to intercalate into DNA, thereby disrupting the normal function of DNA and related enzymes. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s interaction with DNA leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
1-Acridin-3-yl-3-(4-ethoxyphenyl)thiourea can be compared with other acridine derivatives such as:
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as an anti-septic and disinfectant.
Quinacrine: Used in the treatment of malaria and as an anti-cancer agent.
These compounds share similar structural features but differ in their specific biological activities and applications. The unique substitution pattern in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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